molecular formula C6H11NO6 B13440461 beta-D-Glucopyranuronosylamine

beta-D-Glucopyranuronosylamine

Cat. No.: B13440461
M. Wt: 193.15 g/mol
InChI Key: GUBZNLBDQBXDQM-CIOUUCGESA-N
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Description

Beta-D-Glucopyranuronosylamine: is a glycosylamine derived from uronic acids, specifically from D-glucuronic acidIt is a derivative of glucose where the hydroxymethyl group is replaced by a carboxy group, forming a monocarboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranuronosylamine can be synthesized through the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in aqueous solution. The reaction conditions significantly influence the yield and rate of formation. Higher concentrations of ammonia or ammonium salts generally lead to faster conversion rates and higher yields . The use of saturated ammonium carbamate has been shown to produce the highest yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of its synthesis in aqueous solutions can be scaled up for industrial applications. The key factors would include optimizing the concentration of reactants and maintaining controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranuronosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Glucopyranuronosylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which beta-D-Glucopyranuronosylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of glycogen phosphorylase, which is crucial in glycogen metabolism . This interaction can influence various metabolic pathways, making it a compound of interest in metabolic research.

Comparison with Similar Compounds

  • Beta-D-Glucopyranosylamine
  • N-Acyl-beta-D-glucopyranuronosylamine
  • N-Alkylcarbamoyl-beta-D-glucopyranuronosylamine

Comparison: Beta-D-Glucopyranuronosylamine is unique due to its uronic acid derivative structure, which imparts distinct chemical properties compared to other glycosylamines. Its ability to form stable derivatives without protective group chemistry makes it advantageous for various synthetic applications .

Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1

InChI Key

GUBZNLBDQBXDQM-CIOUUCGESA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)N)C(=O)O)O)O

Origin of Product

United States

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